

Application Note: HPLC Analysis of 7-Chloro-2-methylquinoline Purity

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Compound of Interest

Compound Name: 7-Chloro-2-methylquinoline

Cat. No.: B049615

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Introduction

7-Chloro-2-methylquinoline is a key intermediate in the synthesis of various pharmaceuticals, making the accurate determination of its purity crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of **7-Chloro-2-methylquinoline** and identifying any related substances or degradation products. This application note provides a detailed protocol for the HPLC analysis of **7-Chloro-2-methylquinoline**, including system suitability criteria, method validation, and forced degradation studies.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate **7-Chloro-2-methylquinoline** from its potential impurities. The separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The following chromatographic conditions are recommended:

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-31 min: 70-30% B, 31-35 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detector Wavelength	254 nm

Reagent and Sample Preparation

- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
- Standard Solution (100 µg/mL): Accurately weigh about 10 mg of **7-Chloro-2-methylquinoline** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the **7-Chloro-2-methylquinoline** sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the Standard Solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (%RSD) of Peak Area	$\leq 2.0\%$

Analytical Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

4.1. Linearity Linearity was evaluated by analyzing a series of solutions of **7-Chloro-2-methylquinoline** at five different concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 $\mu\text{g/mL}$).

Concentration ($\mu\text{g/mL}$)	Average Peak Area
50	452,389
75	678,583
100	904,778
125	1,130,972
150	1,357,167
Correlation Coefficient (r^2)	0.9998

4.2. Accuracy (Recovery) The accuracy of the method was determined by spiking a known amount of **7-Chloro-2-methylquinoline** reference standard into a sample solution at three

different concentration levels (80%, 100%, and 120%). The recovery of the spiked standard was then calculated.

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	80.2	79.6	99.25
100%	100.3	100.8	100.50
120%	120.5	121.3	100.66
Average % Recovery	100.14		

4.3. Precision Method precision was evaluated by analyzing six individual preparations of the sample solution. Intermediate precision was assessed by a different analyst on a different day.

Precision Type	% Purity (n=6)	Average % Purity	% RSD
Method Precision	99.5, 99.6, 99.4, 99.7, 99.5, 99.6	99.55	0.11
Intermediate Precision	99.4, 99.5, 99.3, 99.6, 99.4, 99.5	99.45	0.10

4.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of approximately 3, and the LOQ is the concentration that gives a signal-to-noise ratio of approximately 10.

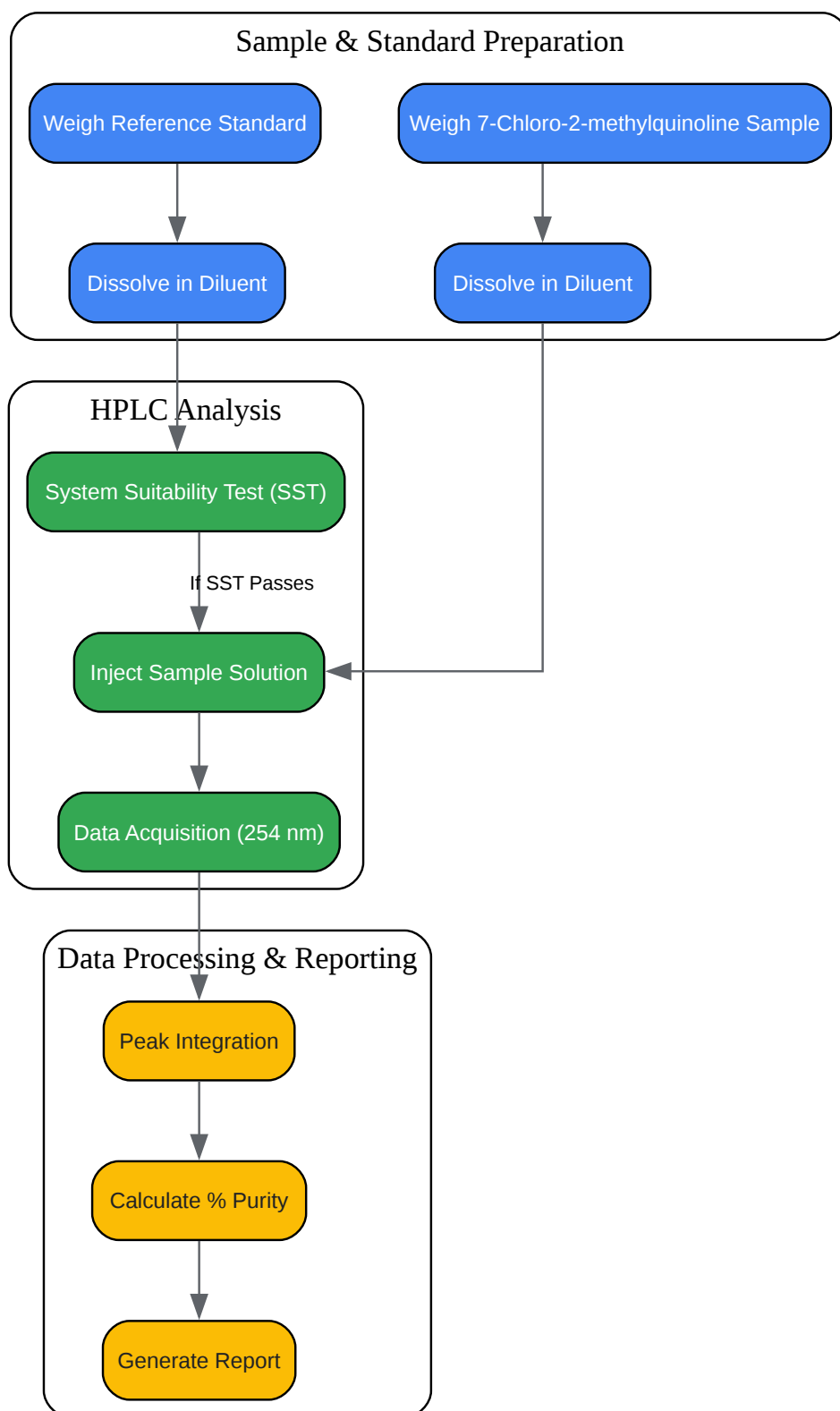
Parameter	Concentration (µg/mL)
LOD	0.1
LOQ	0.3

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions to induce degradation.

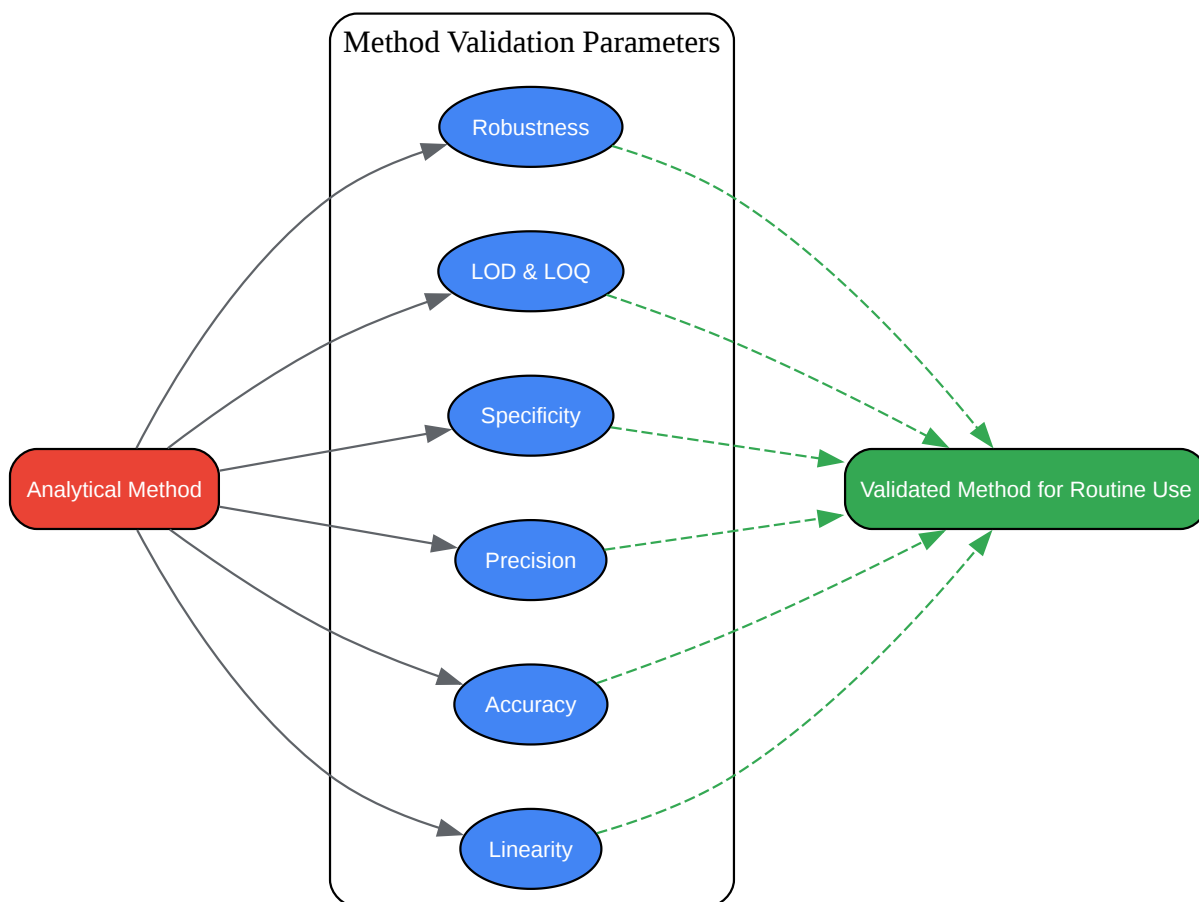
Stress Condition	Treatment	% Degradation
Acid Hydrolysis	1N HCl at 80°C for 24h	8.5
Base Hydrolysis	1N NaOH at 80°C for 24h	12.2
Oxidative Degradation	30% H ₂ O ₂ at room temp for 48h	15.8
Thermal Degradation	105°C for 48h	5.3
Photolytic Degradation	UV light (254 nm) for 7 days	3.1

Visualizations



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Caption: Experimental workflow for HPLC purity analysis.



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